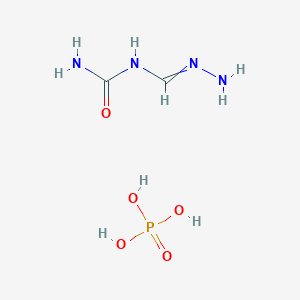

Methanehydrazonoylurea; phosphoric acid

Description

Phosphoric acid (H₃PO₄), also known as orthophosphoric acid, is a weak, non-volatile, tribasic inorganic acid with a molecular weight of 97.99 . It is a colorless, odorless, syrupy liquid at room temperature, widely used in industrial, agricultural, and pharmaceutical applications. Key properties include hygroscopicity, thermal stability (decomposing into pyrophosphoric or metaphosphoric acids upon heating ), and moderate acidity (pKa values: 2.15, 7.20, 12.35 ). Its versatility stems from its ability to form phosphate salts, act as a pH regulator, and participate in redox reactions.

Properties

Molecular Formula |

C2H9N4O5P |

|---|---|

Molecular Weight |

200.09 g/mol |

IUPAC Name |

methanehydrazonoylurea;phosphoric acid |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |

InChI Key |

IQVKKZSNXVBITC-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)NC(=O)N.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanehydrazonoylurea: can be synthesized through the reaction of hydrazine with urea under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Phosphoric acid: is commonly produced through two main methods: the wet process and the thermal process. The wet process involves treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and gypsum. The thermal process involves the combustion of elemental phosphorus in the presence of air, followed by hydration to produce phosphoric acid.

Industrial Production Methods

In industrial settings, the production of phosphoric acid is primarily carried out using the wet process due to its cost-effectiveness and efficiency. The process involves the following steps:

- Crushing and grinding of phosphate rock.

- Reacting the phosphate rock with sulfuric acid in a reactor.

- Separating the phosphoric acid from the gypsum by filtration.

- Concentrating the phosphoric acid through evaporation.

Chemical Reactions Analysis

Types of Reactions

Methanehydrazonoylurea: undergoes various chemical reactions, including:

Oxidation: Methanehydrazonoylurea can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Methanehydrazonoylurea can undergo substitution reactions with various electrophiles.

Phosphoric acid: participates in several types of reactions, such as:

Dehydration: Phosphoric acid can be dehydrated to form polyphosphoric acids.

Neutralization: It reacts with bases to form phosphate salts.

Esterification: Phosphoric acid can react with alcohols to form phosphate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted methanehydrazonoylurea compounds.

Scientific Research Applications

Methanehydrazonoylurea: has applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of various bioactive compounds.

Phosphoric acid: is extensively used in scientific research and industrial applications, including:

Chemistry: As a reagent in chemical synthesis and analysis.

Biology: In the preparation of buffer solutions and as a nutrient source in microbial culture media.

Medicine: As an ingredient in dental cements and anti-nausea medications.

Industry: In the production of fertilizers, detergents, and food additives.

Mechanism of Action

Methanehydrazonoylurea: exerts its effects through various mechanisms, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

Phosphoric acid: acts primarily as an acid, donating protons in chemical reactions. It can also form complexes with metal ions, influencing various biochemical and industrial processes.

Comparison with Similar Compounds

Chemical Properties

Phosphoric acid is weaker than mineral acids like hydrochloric (HCl), sulfuric (H₂SO₄), and nitric (HNO₃) acids but stronger than organic acids like acetic (CH₃COOH) and boric (H₃BO₃) acids . A detailed comparison is shown below:

Phosphoric acid’s tribasic nature allows stepwise deprotonation, enabling diverse salt formations (e.g., NaH₂PO₄, Na₂HPO₄, Na₃PO₄), unlike monobasic acetic acid or dibasic sulfuric acid .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.